4-Aminofluorescein Diacetate
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Overview
Description
5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, also known as 5-Aminofluorescein, is a chemical compound with the molecular formula C20H13NO5. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid can be synthesized through the condensation reaction of 2,4-dinitrobenzoylamide with nitrosobenzene . The reaction typically involves the following steps:
Nitration: The starting material, 2,4-dinitrobenzoylamide, is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as sodium sulfide or hydrogen sulfide.
Condensation: The resulting amine is then condensed with nitrosobenzene to form the desired product.
Industrial Production Methods
Industrial production of 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid has numerous applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent marker in biological assays and imaging techniques.
DNA and RNA Detection: The compound is employed in detecting nucleic acids in molecular biology techniques such as gel electrophoresis and in situ hybridization.
Chemical Sensors: It serves as a fluorescent indicator in chemical sensors for detecting various analytes.
Medical Imaging: The compound is used in medical imaging to visualize biological structures and processes.
Mechanism of Action
The fluorescent properties of 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid are due to its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, releasing photons in the process . The compound can covalently bind to proteins and other biomolecules, allowing for targeted imaging and detection .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but lacks the amino group.
Eosin: Another fluorescent dye with different spectral properties.
Rhodamine: A fluorescent dye with a different core structure but similar applications.
Uniqueness
5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is unique due to its amino group, which allows for additional chemical modifications and conjugation to biomolecules. This makes it particularly useful in applications requiring specific targeting and labeling .
Properties
IUPAC Name |
(6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIRUUMPJJZGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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